molecular formula C8HCl4NO2 B8597696 2,3,4,5-Tetrachloro-6-cyanobenzoic acid CAS No. 756414-27-4

2,3,4,5-Tetrachloro-6-cyanobenzoic acid

Cat. No. B8597696
Key on ui cas rn: 756414-27-4
M. Wt: 284.9 g/mol
InChI Key: IGSKVMQALPYWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04978768

Procedure details

12.9 g of the potassium salt of 3,4,5,6-tetrachloro-2-cyanobenzoic acid are heated for 20 hours under reflux in a mixture of 30 ml of water, 60 ml of methyl ethyl ketone and 11.4 g of methyl iodide. The aqueous phase is separated and the organic phase is concentrated by evaporation. Recrystallisation of the crude product (which contains only a small amount of impurities according to analysis by thin-layer chromatography) from ethanol affords 7.5 g of pure methyl 3,4,5,6-tetrachloro-2-cyanobenzoate with a melting point of 83°-84° C.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].[Cl:2][C:3]1[C:4]([C:15]#[N:16])=[C:5]([C:9]([Cl:14])=[C:10]([Cl:13])[C:11]=1[Cl:12])[C:6]([OH:8])=[O:7].[CH2:17](C(C)=O)C.CI>O>[Cl:2][C:3]1[C:4]([C:15]#[N:16])=[C:5]([C:9]([Cl:14])=[C:10]([Cl:13])[C:11]=1[Cl:12])[C:6]([O:8][CH3:17])=[O:7] |^1:0|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C(=C(C1Cl)Cl)Cl)C#N
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
11.4 g
Type
reactant
Smiles
CI
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the crude product (which

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)OC)C(=C(C1Cl)Cl)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.